(2E)-1-(2,4-dimethyl-1H-imidazol-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
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Overview
Description
(2E)-1-(2,4-dimethyl-1H-imidazol-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring substituted with dimethyl groups and a methoxyphenyl group attached to a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2,4-dimethyl-1H-imidazol-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Substitution with Dimethyl Groups: The imidazole ring is then substituted with dimethyl groups using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Propenone Moiety: The final step involves the condensation of the substituted imidazole with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form the propenone moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(2,4-dimethyl-1H-imidazol-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the imidazole ring or the propenone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole and propenone derivatives.
Scientific Research Applications
(2E)-1-(2,4-dimethyl-1H-imidazol-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-1-(2,4-dimethyl-1H-imidazol-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(1H-imidazol-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one: Lacks the dimethyl substitution on the imidazole ring.
(2E)-1-(2,4-dimethyl-1H-imidazol-1-yl)-3-phenylprop-2-en-1-one: Lacks the methoxy group on the phenyl ring.
(2E)-1-(2,4-dimethyl-1H-imidazol-1-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one: Contains a hydroxyl group instead of a methoxy group on the phenyl ring.
Uniqueness
The uniqueness of (2E)-1-(2,4-dimethyl-1H-imidazol-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(E)-1-(2,4-dimethylimidazol-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-10-17(12(2)16-11)15(18)9-6-13-4-7-14(19-3)8-5-13/h4-10H,1-3H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCUBSQOHZHJME-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N1)C)C(=O)C=CC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=N1)C)C(=O)/C=C/C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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